molecular formula C10H20O2 B12556078 (2R,4R)-2-Methyl-4-pentyl-1,3-dioxane CAS No. 193292-87-4

(2R,4R)-2-Methyl-4-pentyl-1,3-dioxane

Cat. No.: B12556078
CAS No.: 193292-87-4
M. Wt: 172.26 g/mol
InChI Key: NZTUUEJEMACERX-NXEZZACHSA-N
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Description

(2R,4R)-2-Methyl-4-pentyl-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Methyl-4-pentyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Methyl-4-pentyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Halides, amines; often in the presence of a base or under reflux conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,4R)-2-Methyl-4-pentyl-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-Methyl-4-pentyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
  • (2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta

Uniqueness

(2R,4R)-2-Methyl-4-pentyl-1,3-dioxane is unique due to its specific stereochemistry and dioxane ring structure, which confer distinct chemical and physical properties. These characteristics make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

193292-87-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(2R,4R)-2-methyl-4-pentyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-10-7-8-11-9(2)12-10/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1

InChI Key

NZTUUEJEMACERX-NXEZZACHSA-N

Isomeric SMILES

CCCCC[C@@H]1CCO[C@H](O1)C

Canonical SMILES

CCCCCC1CCOC(O1)C

Origin of Product

United States

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